molecular formula C19H16Cl2N2O4S B471794 (2E,5E)-2-((2,3-dichlorophenyl)imino)-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one CAS No. 443963-82-4

(2E,5E)-2-((2,3-dichlorophenyl)imino)-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one

Cat. No.: B471794
CAS No.: 443963-82-4
M. Wt: 439.3g/mol
InChI Key: BZNDRAQWDSCDCL-OQLLNIDSSA-N
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Description

(2E,5E)-2-((2,3-dichlorophenyl)imino)-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones This compound is characterized by the presence of a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5E)-2-((2,3-dichlorophenyl)imino)-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one typically involves the condensation of 2,3-dichloroaniline with 3,4,5-trimethoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The resulting Schiff base is then cyclized with thioglycolic acid to form the thiazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity. Additionally, purification steps, such as recrystallization or chromatography, may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2E,5E)-2-((2,3-dichlorophenyl)imino)-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions may require reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Potential therapeutic applications due to its biological activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E,5E)-2-((2,3-dichlorophenyl)imino)-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one is not fully understood but is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • (2E,5E)-2-((2,3-dichlorophenyl)imino)-5-(3,4-dimethoxybenzylidene)thiazolidin-4-one
  • (2E,5E)-2-((2,3-dichlorophenyl)imino)-5-(3,4,5-trimethoxyphenyl)thiazolidin-4-one

Uniqueness

The presence of the 3,4,5-trimethoxybenzylidene group in (2E,5E)-2-((2,3-dichlorophenyl)imino)-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one distinguishes it from other similar compounds. This group may contribute to its unique chemical properties and potential biological activities, making it a compound of interest for further research and development.

Properties

IUPAC Name

(5E)-2-(2,3-dichlorophenyl)imino-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2O4S/c1-25-13-7-10(8-14(26-2)17(13)27-3)9-15-18(24)23-19(28-15)22-12-6-4-5-11(20)16(12)21/h4-9H,1-3H3,(H,22,23,24)/b15-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZNDRAQWDSCDCL-OQLLNIDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)NC(=NC3=C(C(=CC=C3)Cl)Cl)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/2\C(=O)NC(=NC3=C(C(=CC=C3)Cl)Cl)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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